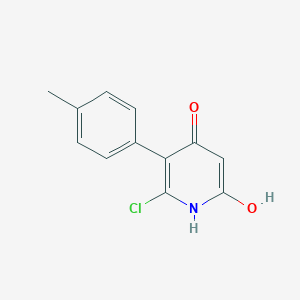![molecular formula C15H15NO3 B7786357 (3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7786357.png)
(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione involves specific synthetic routes and reaction conditions. These methods typically include:
Reagent Selection: The choice of reagents is crucial for the synthesis of this compound. Common reagents include acids, bases, and solvents that facilitate the reaction.
Reaction Conditions: The reaction conditions such as temperature, pressure, and time are optimized to ensure the highest yield and purity of the compound. For instance, reactions may be carried out under reflux conditions or in an inert atmosphere to prevent unwanted side reactions.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Reagents: Industrial production uses bulk quantities of reagents to produce large amounts of the compound.
Continuous Flow Reactors: These reactors allow for continuous production, improving efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur where functional groups in the compound are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.
Industry: this compound is used in the production of materials, chemicals, and other industrial products.
作用機序
The mechanism of action of (3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: this compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cell behavior and responses.
類似化合物との比較
Similar Compounds
Similar compounds to (3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione include:
CID 2244 (Aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (Salicylsalicylic Acid): Used in the treatment of various skin conditions.
CID 3715 (Indomethacin): A non-steroidal anti-inflammatory drug.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its distinct properties make it valuable for various research and industrial applications.
特性
IUPAC Name |
(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-13(10(2)6-9)16-8-12-14(17)7-11(3)19-15(12)18/h4-8,16H,1-3H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWREHCXXVVWJE-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C2C(=O)C=C(OC2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C\2/C(=O)C=C(OC2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B7786283.png)
![(3Z)-6-methyl-3-[(4-propan-2-ylanilino)methylidene]pyran-2,4-dione](/img/structure/B7786289.png)
![ethyl {N'-[(2-nitrophenyl)amino]carbamimidoyl}formate](/img/structure/B7786306.png)
![methyl (E)-4-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]but-2-enoate](/img/structure/B7786311.png)
![ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate](/img/structure/B7786316.png)
![(3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786328.png)
![(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786335.png)
![(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one](/img/structure/B7786352.png)

![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786376.png)
![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B7786383.png)
![2-hydroxy-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B7786395.png)
![methyl N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]carbamate](/img/structure/B7786401.png)
![[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]thiourea](/img/structure/B7786408.png)
